molecular formula C5H11FN2 B12283388 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

Cat. No.: B12283388
M. Wt: 118.15 g/mol
InChI Key: UZLOBDAAJPWBJK-UHFFFAOYSA-N
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Description

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine is a chemical compound with the molecular formula C5H11FN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with fluoromethylating agents under controlled conditions to introduce the fluoromethyl group at the 3-position of the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often using continuous flow reactors for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction could produce various amine derivatives .

Scientific Research Applications

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine stands out due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance stability, binding affinity, and overall reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

[3-(fluoromethyl)azetidin-3-yl]methanamine

InChI

InChI=1S/C5H11FN2/c6-1-5(2-7)3-8-4-5/h8H,1-4,7H2

InChI Key

UZLOBDAAJPWBJK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CN)CF

Origin of Product

United States

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